2,5-Dihexylterephthalonitrile
Description
2,5-Dihexylterephthalonitrile is a nitrile-functionalized aromatic compound with hexyl substituents at the 2- and 5-positions of a terephthalonitrile backbone. Such compounds are typically used as intermediates in polymer synthesis, liquid crystals, or organic electronics due to their electron-withdrawing nitrile groups and alkyl chain-induced solubility in non-polar solvents.
Properties
Molecular Formula |
C20H28N2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,5-dihexylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C20H28N2/c1-3-5-7-9-11-17-13-20(16-22)18(14-19(17)15-21)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
QVFHNLFCSOFJED-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the evidence lacks explicit data on 2,5-Dihexylterephthalonitrile, two structurally related compounds are discussed:
2,5-Dimethoxyphenylacetonitrile ()
- Structure : A phenylacetonitrile derivative with methoxy (-OCH₃) groups at the 2- and 5-positions.
- Key Properties :
| Property | 2,5-Dimethoxyphenylacetonitrile | Hypothesized 2,5-Dihexylterephthalonitrile |
|---|---|---|
| Substituents | Methoxy (-OCH₃) | Hexyl (-C₆H₁₃) |
| Solubility | Polar solvents (e.g., ethanol) | Non-polar solvents (e.g., hexane, toluene) |
| Thermal Stability | Moderate | Likely higher due to alkyl chains |
| Reactivity | Electrophilic substitution favored | Nitrile groups may enable cross-coupling |
| Primary Applications | Pharmaceuticals, agrochemicals | Polymers, liquid crystals, organic electronics |
Diethyl 3,4-Propylenedioxypyrrole-2,5-D ()
- Structure : A pyrrole derivative with propylenedioxy and ethyl ester groups.
- Key Properties :
| Property | Diethyl 3,4-Propylenedioxypyrrole-2,5-D | Hypothesized 2,5-Dihexylterephthalonitrile |
|---|---|---|
| Functional Groups | Ester, propylenedioxy | Nitrile, alkyl |
| Solubility | Moderate in polar aprotic solvents | High in non-polar solvents |
| Electronic Properties | Conjugated system for charge transport | Nitriles enhance electron affinity |
| Primary Applications | Organic electronics, catalysis | Polymers, optoelectronics |
Key Research Findings and Trends
Substituent Effects :
- Methoxy groups () increase solubility in polar media but reduce thermal stability compared to alkyl chains.
- Hexyl substituents in 2,5-Dihexylterephthalonitrile would improve compatibility with hydrophobic matrices (e.g., polymer blends).
Reactivity Differences :
- Nitriles (in 2,5-Dihexylterephthalonitrile) are more reactive in cross-coupling reactions than esters or ethers (in and ).
Application Divergence :
- Methoxy-phenylacetonitriles are preferred in drug synthesis, while alkyl-terephthalonitriles are better suited for materials science.
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